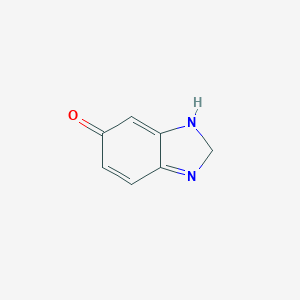

2H-Benzimidazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Benzimidazol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 2H-benzimidazol-5-ol. For instance, compounds derived from benzimidazole have shown efficacy against various viruses, including hepatitis C and rotavirus. In one study, a series of benzimidazole derivatives demonstrated significant inhibition of viral replication, with some compounds exhibiting EC50 values as low as 1.1 nM against Lassa virus pseudotypes .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that derivatives of benzimidazole can effectively inhibit both gram-positive and gram-negative bacteria. A specific study reported that certain benzimidazole derivatives exhibited comparable antibacterial activity to standard antibiotics such as gentamicin .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Various derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study found that specific benzimidazole derivatives showed IC50 values in the nanomolar range for COX-1 and COX-2 inhibition, indicating strong anti-inflammatory potential .

Analgesic Activity

Research on the analgesic effects of this compound has revealed promising results. Certain derivatives have been shown to significantly reduce pain in animal models, outperforming traditional analgesics like aspirin and diclofenac . For example, compounds derived from this scaffold demonstrated notable reductions in edema and pain response in experimental settings.

Immunomodulatory Effects

Emerging studies suggest that this compound may modulate immune responses, making it a candidate for therapeutic applications in immunology. Its ability to influence immune cell proliferation and activity could pave the way for new treatments in autoimmune diseases .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving substituted anilines and carbonyl compounds. The presence of the hydroxyl group at the 5-position allows for further functionalization, leading to a wide array of derivatives with enhanced biological activities .

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1H-Benzimidazole | Lacks hydroxyl group at position 5 | More stable; less soluble than this compound |

| 1H-Benzimidazole-2-thiol | Contains a thiol group | Exhibits different reactivity patterns |

| Benzimidazole derivatives (e.g., BMT-1) | Various substitutions on the benzene ring | Potential immunomodulatory effects |

Case Studies

- Antiviral Activity Against Hepatitis C : A study conducted by Henderson et al. synthesized a series of bis-benzimidazole analogues that exhibited potent inhibitory effects on HCV non-structural proteins with EC50 values as low as 0.007 nM .

- Antimicrobial Efficacy : Research by Mahmoud et al. demonstrated that novel benzimidazole derivatives showed excellent activity against strains like Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

- Anti-inflammatory Studies : Moneer et al. reported on the synthesis of pyrazole-based benzimidazole derivatives that displayed significant COX inhibition, suggesting their use in treating inflammatory conditions .

化学反応の分析

Nitration Reactions

Nitration of 2H-benzimidazol-5-ol derivatives occurs under strongly acidic conditions. For example:

-

Trinitration : 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one undergoes nitration in H₂SO₄/HNO₃ to yield 5-methyl-4,6,7-trinitro-1,3-dihydrobenzimidazol-2-one (5-Me-TriNBO) with 89.8% yield (m.p. 270–272°C) .

-

Selective nitration : The 5-NO₂ group in 4,6-dinitro derivatives exhibits enhanced reactivity due to its strained bond geometry (N–C bond length: 1.495 Å, angle: 88.85°), enabling further functionalization .

Substitution Reactions

The nitro groups in nitrated derivatives participate in nucleophilic substitutions:

-

Aminolysis : 4,6-Dinitro-1,3-dihydro-2H-benzimidazol-2-one reacts with amines (e.g., methylamine, ethylamine) in ethanol at 70°C to form 5-alkylamino derivatives. These intermediates are subsequently N-nitrated to yield nitramines (Table 1) .

Nitramine Formation

Nitramine derivatives are synthesized via N-nitration using N₂O₅/HNO₃ in CH₂Cl₂:

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-MeN(NO₂)DNBO | C₈H₆N₆O₇ | 85.0 | 278–279 (deflagr.) |

| 5-EtN(NO₂)DNBO | C₉H₈N₆O₇ | 87.3 | 271–273 (dec.) |

| 5-O₂NO(CH₂)₂N(NO₂)DNBO | C₉H₇N₇O₁₀ | 73.0 | 199–201 (deflagr.) |

Table 1: Key nitramine derivatives synthesized from this compound precursors .

Thermogravimetric analysis (TGA) reveals that nitratoethyl-substituted derivatives (e.g., 5-O₂NO(CH₂)₂N(NO₂)DNBO) exhibit lower thermal stability (deflagration at 199–201°C) compared to methyl-substituted analogs (278°C) .

Photochemical Reactivity

Under UV irradiation (λ < 280 nm), benzimidazole derivatives undergo:

-

Fixed-ring H-scrambling : Detachment of the NH hydrogen generates radicals (e.g., benzimidazolyl radical), which recombine to form 4H- and 6H-tautomers .

-

Ring-opening isomerization : Cleavage of the imidazole ring produces isocyanoaniline intermediates, which further react to form radicals .

Thermal Stability Trends

Nitrated derivatives show reduced thermal stability compared to parent compounds:

-

TriNBO (4,5,6-trinitro derivative): Decomposes at 314–315°C .

-

Nitramine derivatives: Decomposition temperatures correlate with substituent electronegativity (e.g., nitratoethyl groups lower stability) .

These reactions highlight this compound’s utility in synthesizing high-energy materials and heterocyclic intermediates. The interplay between substituent effects and reactivity provides a framework for designing derivatives with tailored stability and functional properties.

特性

IUPAC Name |

2H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXDTOLCQLOXRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC(=CC2=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616394 |

Source

|

| Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148832-40-0 |

Source

|

| Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。